molecular formula C9H3ClF4N2O B11854952 7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one

7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B11854952
M. Wt: 266.58 g/mol
InChI Key: NLMNNQBFFBRSDS-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate aniline derivatives with carbonyl compounds under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one
  • 8-Fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one
  • 7-Chloro-8-fluoroquinazolin-4(3H)-one

Uniqueness

7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and fluoro substituents along with a trifluoromethyl group. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other quinazolinone derivatives.

Properties

Molecular Formula

C9H3ClF4N2O

Molecular Weight

266.58 g/mol

IUPAC Name

7-chloro-8-fluoro-6-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H3ClF4N2O/c10-5-4(9(12,13)14)1-3-7(6(5)11)15-2-16-8(3)17/h1-2H,(H,15,16,17)

InChI Key

NLMNNQBFFBRSDS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1C(F)(F)F)Cl)F)N=CNC2=O

Origin of Product

United States

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